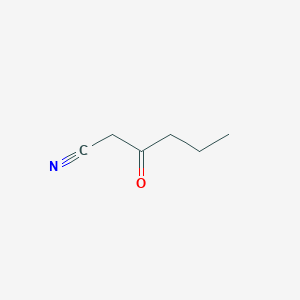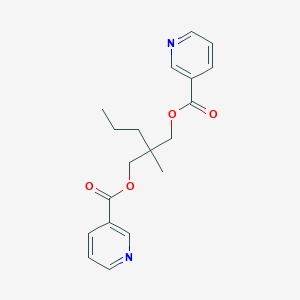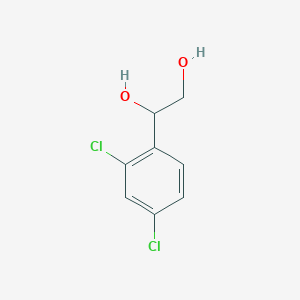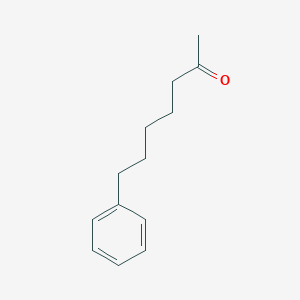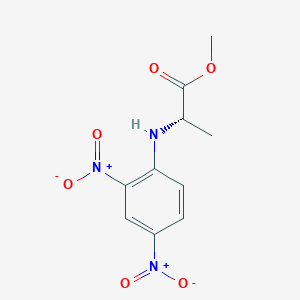
Chloro(difluoro)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(difluoro)alumane is a chemical compound that is used in various scientific research applications. It is a Lewis acid that is commonly used as a catalyst in organic synthesis reactions. In
Mécanisme D'action
Chloro(difluoro)alumane acts as a Lewis acid by accepting an electron pair from a Lewis base. This interaction leads to the formation of a coordinate covalent bond between the Lewis acid and the Lewis base. This bond formation activates the reactants and facilitates the reaction.
Biochemical and Physiological Effects:
Chloro(difluoro)alumane has no known biochemical or physiological effects on living organisms. However, it is a highly reactive and corrosive compound that can cause severe burns and respiratory problems if inhaled or ingested.
Avantages Et Limitations Des Expériences En Laboratoire
Chloro(difluoro)alumane is a highly efficient catalyst that can facilitate a wide range of organic synthesis reactions. It is also relatively inexpensive and easy to handle. However, it is a highly reactive and corrosive compound that requires special handling and storage precautions. It can also produce hazardous byproducts if not properly disposed of.
Orientations Futures
There are several future directions for the research and development of Chloro(difluoro)alumane. One direction is to explore its potential as a catalyst for new types of organic synthesis reactions. Another direction is to investigate its use in the production of high-performance materials, such as advanced polymers and composites. Additionally, there is a need to develop safer and more environmentally friendly alternatives to Chloro(difluoro)alumane for use in organic synthesis reactions.
Méthodes De Synthèse
Chloro(difluoro)alumane is synthesized by reacting aluminum trichloride with hydrogen fluoride gas. The reaction is carried out in a stainless-steel reactor at a temperature of -78°C. The product is then purified by distillation under vacuum.
Applications De Recherche Scientifique
Chloro(difluoro)alumane is widely used in scientific research as a Lewis acid catalyst. It is used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. It is also used in the production of high-performance materials, such as semiconductors and optical fibers.
Propriétés
Numéro CAS |
13814-65-8 |
|---|---|
Nom du produit |
Chloro(difluoro)alumane |
Formule moléculaire |
AlClF2 |
Poids moléculaire |
100.43 g/mol |
Nom IUPAC |
chloro(difluoro)alumane |
InChI |
InChI=1S/Al.ClH.2FH/h;3*1H/q+3;;;/p-3 |
Clé InChI |
AAYWCFPMITZDSH-UHFFFAOYSA-K |
SMILES |
F[Al](F)Cl |
SMILES canonique |
F[Al](F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



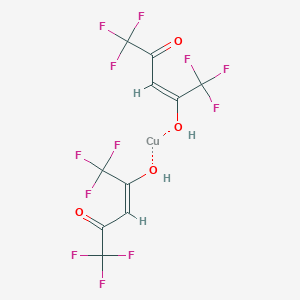
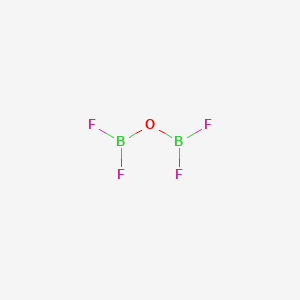
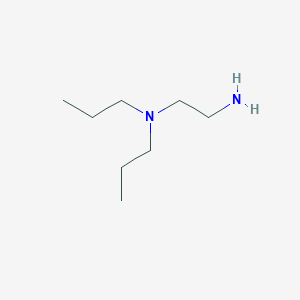
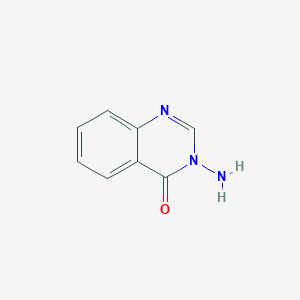


![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)


